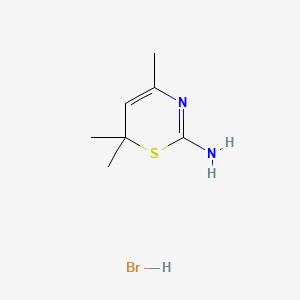![molecular formula C7H6 B14704570 Spiro[2.4]hepta-1,4,6-triene CAS No. 14867-84-6](/img/structure/B14704570.png)
Spiro[2.4]hepta-1,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.4]hepta-1,4,6-triene is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptatriene ring. This compound is of significant interest due to its high strain energy and potential for ground-state stabilization through spiroconjugation . The compound’s unique geometry and reactivity make it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers
Applications De Recherche Scientifique
Spiro[2.4]hepta-1,4,6-triene has several scientific research applications, particularly in the fields of organic synthesis and materials science. Its unique spirocyclic structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules . Additionally, the compound’s potential for ground-state stabilization through spiroconjugation has generated interest in its use as a model system for studying conjugation effects in spirocyclic compounds .
Mécanisme D'action
The mechanism of action of spiro[2.4]hepta-1,4,6-triene involves its ability to undergo [1,5]-sigmatropic rearrangements, leading to the formation of reactive intermediates such as bicyclo[3.2.0]hepta-1,3,6-triene . These intermediates can further react to form various products, depending on the reaction conditions and reagents used. The high strain energy of the cyclopropene ring in this compound facilitates these rearrangements, making the compound highly reactive under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to spiro[2.4]hepta-1,4,6-triene include spiro[2.4]hepta-4,6-diene and other spirocyclic hydrocarbons . These compounds share the spirocyclic structure but differ in the arrangement and types of rings fused together.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a cycloheptatriene ring, resulting in high strain energy and unique reactivity. This makes it a valuable compound for studying spiroconjugation and the effects of strain on chemical reactivity .
Propriétés
Numéro CAS |
14867-84-6 |
|---|---|
Formule moléculaire |
C7H6 |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
spiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H |
Clé InChI |
VPKOBODOQYIIJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2(C=C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


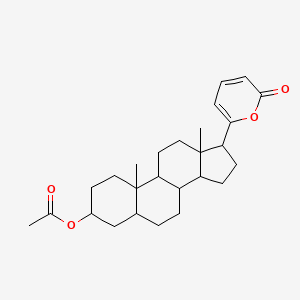
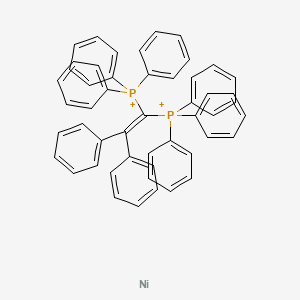

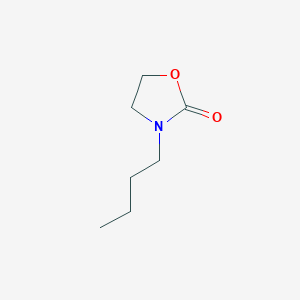

![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
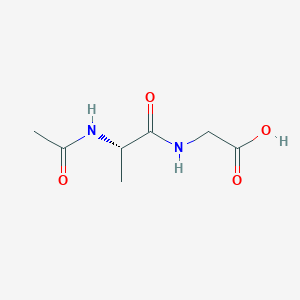
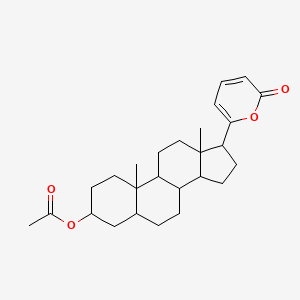
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

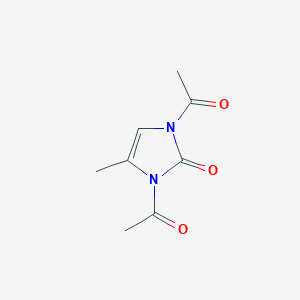

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
